2-Hydroxy-5-methoxy-N,N-dimethylbenzamide
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Overview
Description
2-Hydroxy-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, characterized by the presence of hydroxyl and methoxy groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzoic acid and dimethylamine.
Amidation Reaction: The carboxylic acid group of 2-hydroxy-5-methoxybenzoic acid is converted to an amide group through a reaction with dimethylamine. This reaction is often catalyzed by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) under mild conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-methoxy-5-nitrobenzamide.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-methoxy-5-aminobenzamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions include 2-methoxy-5-nitrobenzamide, 2-methoxy-5-aminobenzamide, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-methoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Hydroxy-5-methoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
2-Hydroxy-3-methoxy-N,N-dimethylbenzamide: Differing in the position of the methoxy group, this compound may exhibit different chemical and biological properties.
2-Hydroxy-N,N-dimethylbenzamide: Lacking the methoxy group, this compound may have reduced biological activity compared to this compound.
2-Methoxy-N,N-dimethylbenzamide: Lacking the hydroxyl group, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)8-6-7(14-3)4-5-9(8)12/h4-6,12H,1-3H3 |
InChI Key |
SZAMSGASQYBWAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
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